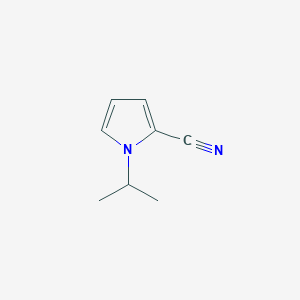

1-Isopropyl-1H-pyrrole-2-carbonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

1-propan-2-ylpyrrole-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2/c1-7(2)10-5-3-4-8(10)6-9/h3-5,7H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNUDXOAAJPLEGC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C=CC=C1C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

134.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-Isopropyl-1H-pyrrole-2-carbonitrile

This guide provides a comprehensive overview of a viable and robust synthetic pathway for 1-Isopropyl-1H-pyrrole-2-carbonitrile, a substituted pyrrole derivative of interest in medicinal chemistry and materials science. The synthesis is presented as a two-step process, commencing with the formation of the pyrrole-2-carbonitrile scaffold, followed by the strategic introduction of the isopropyl group at the nitrogen atom. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis, offering detailed experimental protocols, mechanistic insights, and a framework for the practical execution of this synthesis.

Introduction to 1-Isopropyl-1H-pyrrole-2-carbonitrile

Pyrrole and its derivatives are fundamental heterocyclic structures that are integral components of numerous natural products, pharmaceuticals, and advanced materials. The introduction of a nitrile group at the 2-position of the pyrrole ring, and an isopropyl group at the 1-position, yields 1-Isopropyl-1H-pyrrole-2-carbonitrile, a molecule with potential applications in various fields of chemical research. The cyano group can serve as a versatile synthetic handle for further molecular elaborations, while the N-isopropyl group can modulate the molecule's steric and electronic properties, influencing its biological activity and material characteristics.

Overall Synthesis Workflow

The synthesis of 1-Isopropyl-1H-pyrrole-2-carbonitrile can be efficiently achieved through a two-step sequence. The first step involves the direct cyanation of pyrrole to form the key intermediate, 1H-pyrrole-2-carbonitrile. The second step is the N-alkylation of this intermediate with an isopropyl halide to introduce the desired isopropyl group at the nitrogen atom.

Caption: Overall two-step synthesis workflow for 1-Isopropyl-1H-pyrrole-2-carbonitrile.

Step 1: Synthesis of 1H-Pyrrole-2-carbonitrile

The initial and crucial step in this synthetic pathway is the introduction of a nitrile group at the 2-position of the pyrrole ring. A highly effective method for this transformation is the reaction of pyrrole with chlorosulfonyl isocyanate (CSI), followed by treatment with N,N-dimethylformamide (DMF).[1][2] This method is advantageous due to its relatively mild conditions and good yields.

Reaction Mechanism

The reaction proceeds through an initial electrophilic attack of the chlorosulfonyl isocyanate on the electron-rich pyrrole ring, primarily at the C2 position. The resulting intermediate is then treated with DMF, which facilitates the elimination of sulfur trioxide and chloride, and subsequent dehydration to yield the nitrile.

Caption: Simplified mechanism for the cyanation of pyrrole using CSI and DMF.

Experimental Protocol

Materials:

-

Pyrrole

-

Chlorosulfonyl isocyanate (CSI)

-

N,N-Dimethylformamide (DMF)

-

Triethylamine

-

Acetonitrile (anhydrous)

-

Toluene

-

Water

-

Sodium bicarbonate solution (saturated)

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve pyrrole (1.0 eq) in anhydrous acetonitrile.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add chlorosulfonyl isocyanate (1.05 eq) dropwise via the dropping funnel, maintaining the temperature below 5 °C.

-

After the addition is complete, stir the reaction mixture at 0 °C for 30 minutes.

-

Add N,N-dimethylformamide (3.0 eq) dropwise, again keeping the temperature below 5 °C.

-

Allow the reaction to warm to room temperature and stir for 1 hour.

-

Cool the mixture back to 0 °C and slowly add triethylamine (3.0 eq).

-

Stir the reaction mixture at room temperature for an additional 2 hours.

-

Quench the reaction by the slow addition of water.

-

Extract the aqueous layer with toluene (3 x 50 mL).

-

Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford 1H-pyrrole-2-carbonitrile.

Quantitative Data

| Parameter | Value |

| Molar Ratio (Pyrrole:CSI) | 1 : 1.05 |

| Reaction Temperature | 0 °C to Room Temperature |

| Reaction Time | 3-4 hours |

| Typical Yield | 75-85% |

Step 2: N-Isopropylation of 1H-Pyrrole-2-carbonitrile

The second step involves the alkylation of the nitrogen atom of 1H-pyrrole-2-carbonitrile with an isopropyl group. This is typically achieved by deprotonating the pyrrole nitrogen with a strong base to form the pyrrolide anion, which then acts as a nucleophile, attacking an isopropyl halide.[3] The choice of base and solvent is critical to ensure selective N-alkylation over potential C-alkylation.[4]

Reaction Mechanism

The reaction begins with the deprotonation of the N-H bond of 1H-pyrrole-2-carbonitrile by a strong base, such as sodium hydride (NaH), to generate the corresponding sodium pyrrolide salt. This highly nucleophilic anion then undergoes a nucleophilic substitution reaction (SN2) with an isopropyl halide (e.g., 2-bromopropane) to form the N-isopropylated product. The use of a polar aprotic solvent like DMF or THF favors N-alkylation.[3]

Caption: Mechanism of N-isopropylation of 1H-pyrrole-2-carbonitrile.

Experimental Protocol

Materials:

-

1H-Pyrrole-2-carbonitrile

-

Sodium hydride (60% dispersion in mineral oil)

-

2-Bromopropane

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Water

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

To a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, add sodium hydride (1.2 eq, 60% dispersion in mineral oil).

-

Wash the sodium hydride with anhydrous hexane (3x) to remove the mineral oil, and then carefully decant the hexane.

-

Add anhydrous DMF to the flask to suspend the sodium hydride.

-

Cool the suspension to 0 °C in an ice bath.

-

Dissolve 1H-pyrrole-2-carbonitrile (1.0 eq) in a minimal amount of anhydrous DMF and add it dropwise to the sodium hydride suspension.

-

Allow the mixture to stir at 0 °C for 30 minutes, during which hydrogen gas will evolve.

-

Add 2-bromopropane (1.5 eq) dropwise to the reaction mixture at 0 °C.

-

Allow the reaction to slowly warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, carefully quench the reaction by the slow addition of water at 0 °C.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Wash the combined organic layers with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield 1-Isopropyl-1H-pyrrole-2-carbonitrile.

Quantitative Data

| Parameter | Value |

| Molar Ratio (Pyrrole-CN:NaH:2-Bromopropane) | 1 : 1.2 : 1.5 |

| Reaction Temperature | 0 °C to Room Temperature |

| Reaction Time | 12-16 hours |

| Typical Yield | 60-70% |

Conclusion

The synthesis of 1-Isopropyl-1H-pyrrole-2-carbonitrile has been successfully outlined through a reliable two-step pathway. This guide provides the necessary details for the practical implementation of this synthesis, including mechanistic insights and step-by-step experimental protocols. The presented methodology is scalable and utilizes readily available reagents, making it a valuable procedure for researchers in organic and medicinal chemistry. Further optimization of reaction conditions may lead to improved yields and reduced reaction times.

References

-

Title: Synthesis of pyrrole-2-carbonitriles.[1][2] Source: Google Patents (US7399870B2, WO2005097743A1) URL:

-

Title: Pyrrole - Wikipedia.[3] Source: Wikipedia URL: [Link]

-

Title: Pyrrole chemistry. XVII. Alkylation of the pyrrolyl ambident anion.[4] Source: Canadian Journal of Chemistry URL: [Link]

-

Title: Simple two-step synthesis of 2,4-disubstituted pyrroles and 3,5-disubstituted pyrrole-2-carbonitriles from enones.[5] Source: Beilstein Journal of Organic Chemistry URL: [Link]

-

Title: 1H-pyrrole-2-carbonitrile - ChemSynthesis.[6] Source: ChemSynthesis URL: [Link]

-

Title: Synthesis and Biological Activity Evaluation of 2-Cyanopyrrole Derivatives as Potential Tyrosinase Inhibitors.[7][8] Source: Frontiers in Chemistry URL: [Link]

Sources

- 1. US7399870B2 - Synthesis of pyrrole-2-carbonitriles - Google Patents [patents.google.com]

- 2. WO2005097743A1 - Synthesis of pyrrole-2-carbonitriles - Google Patents [patents.google.com]

- 3. Pyrrole - Wikipedia [en.wikipedia.org]

- 4. cdnsciencepub.com [cdnsciencepub.com]

- 5. Simple two-step synthesis of 2,4-disubstituted pyrroles and 3,5-disubstituted pyrrole-2-carbonitriles from enones - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chemsynthesis.com [chemsynthesis.com]

- 7. Frontiers | Synthesis and Biological Activity Evaluation of 2-Cyanopyrrole Derivatives as Potential Tyrosinase Inhibitors [frontiersin.org]

- 8. Synthesis and Biological Activity Evaluation of 2-Cyanopyrrole Derivatives as Potential Tyrosinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1-Isopropyl-1H-pyrrole-2-carbonitrile: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 1-Isopropyl-1H-pyrrole-2-carbonitrile, a heterocyclic compound of interest in medicinal chemistry and materials science. Due to its specific substitution pattern, this molecule is not extensively cataloged; therefore, this document synthesizes information on its parent compounds and analogous structures to offer a predictive yet scientifically grounded perspective on its synthesis, characteristics, and potential applications.

Introduction: The Significance of Substituted Pyrroles

Pyrroles are five-membered aromatic heterocyclic compounds containing a nitrogen atom. This fundamental scaffold is a cornerstone in the architecture of numerous biologically active molecules and functional materials.[1] The strategic placement of substituents on the pyrrole ring allows for the fine-tuning of its electronic properties, solubility, and steric profile, thereby influencing its biological activity and material characteristics. The introduction of a nitrile group at the 2-position and an isopropyl group at the 1-position (N-position) of the pyrrole ring yields 1-Isopropyl-1H-pyrrole-2-carbonitrile, a molecule with potential applications in drug discovery and organic electronics.

The nitrile moiety is a versatile functional group that can participate in various chemical transformations, serving as a precursor to amines, carboxylic acids, and other heterocycles. In the context of drug design, the cyano group can act as a hydrogen bond acceptor, a bioisostere for other functional groups, or contribute to the overall polarity and metabolic stability of a molecule. The N-isopropyl group, on the other hand, imparts increased lipophilicity and can influence the conformational preferences of the molecule, potentially enhancing its binding affinity to biological targets.

Synthesis of 1-Isopropyl-1H-pyrrole-2-carbonitrile

Proposed Synthetic Pathway

The proposed synthesis commences with the deprotonation of 1H-pyrrole-2-carbonitrile to form the corresponding pyrrolide anion, which is a potent nucleophile. This anion is then reacted with an isopropyl halide to yield the target molecule.

Caption: Proposed synthetic pathway for 1-Isopropyl-1H-pyrrole-2-carbonitrile.

Detailed Experimental Protocol (Predictive)

This protocol is a predictive methodology based on standard organic synthesis techniques for N-alkylation.[2]

Materials:

-

1H-Pyrrole-2-carbonitrile (CAS: 4513-94-4)

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous N,N-Dimethylformamide (DMF)

-

2-Iodopropane or 2-Bromopropane

-

Diethyl ether

-

Saturated aqueous ammonium chloride solution

-

Brine

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line)

Procedure:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a dropping funnel, and a nitrogen inlet is charged with a suspension of sodium hydride (1.1 equivalents) in anhydrous DMF.

-

Deprotonation: A solution of 1H-pyrrole-2-carbonitrile (1.0 equivalent) in anhydrous DMF is added dropwise to the stirred suspension of sodium hydride at 0 °C. The reaction mixture is stirred at this temperature for 30 minutes and then allowed to warm to room temperature and stirred for an additional hour, or until the evolution of hydrogen gas ceases. This indicates the formation of the sodium salt of the pyrrole.

-

N-Alkylation: The reaction mixture is cooled back to 0 °C, and 2-iodopropane (1.2 equivalents) is added dropwise. The reaction is then allowed to warm to room temperature and stirred overnight.

-

Work-up: The reaction is quenched by the slow addition of a saturated aqueous ammonium chloride solution. The aqueous layer is extracted with diethyl ether (3 x 50 mL). The combined organic layers are washed with water and brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 1-Isopropyl-1H-pyrrole-2-carbonitrile.

Self-Validation: The success of the synthesis can be monitored by Thin Layer Chromatography (TLC). The final product should be characterized by spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.

Physicochemical Properties (Predicted)

The exact physicochemical properties of 1-Isopropyl-1H-pyrrole-2-carbonitrile have not been experimentally determined. However, we can predict these properties based on the known data for 1H-pyrrole-2-carbonitrile and the contribution of the isopropyl group.

| Property | Predicted Value for 1-Isopropyl-1H-pyrrole-2-carbonitrile | Data for 1H-Pyrrole-2-carbonitrile |

| CAS Number | Not Assigned | 4513-94-4 |

| Molecular Formula | C₈H₁₀N₂ | C₅H₄N₂ |

| Molecular Weight | 134.18 g/mol | 92.10 g/mol |

| Appearance | Colorless to pale yellow liquid or low-melting solid | Colorless to light yellow clear liquid |

| Boiling Point | Higher than 1H-pyrrole-2-carbonitrile (est. > 92-94 °C / 2 mmHg) | 92-94 °C / 2 mmHg |

| Solubility | Soluble in common organic solvents (e.g., dichloromethane, THF, ethyl acetate) | Miscible with benzene, dichloromethane, tetrahydrofuran, dimethylformamide, and acetonitrile.[3] |

| pKa (N-H) | Not Applicable | 14.18 (Predicted)[3] |

Spectroscopic Characterization (Anticipated)

The structural elucidation of the synthesized 1-Isopropyl-1H-pyrrole-2-carbonitrile would rely on the following anticipated spectroscopic data:

-

¹H NMR: The spectrum is expected to show a septet for the methine proton of the isopropyl group and a doublet for the two methyl groups. The three pyrrole ring protons will appear as distinct signals in the aromatic region, with coupling patterns indicative of their relative positions.

-

¹³C NMR: The spectrum will show eight distinct carbon signals, including the nitrile carbon, the carbons of the pyrrole ring, and the carbons of the isopropyl group.

-

IR Spectroscopy: A sharp absorption band characteristic of the nitrile group (C≡N) is expected in the region of 2220-2240 cm⁻¹.

-

Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound.

Reactivity and Potential Applications

The reactivity of 1-Isopropyl-1H-pyrrole-2-carbonitrile is dictated by the interplay of the electron-rich pyrrole ring, the electron-withdrawing nitrile group, and the N-isopropyl substituent.

Chemical Reactivity

The presence of the N-isopropyl group prevents reactions at the nitrogen atom, such as further alkylation or acylation. Electrophilic substitution reactions (e.g., nitration, halogenation, Friedel-Crafts acylation) are expected to occur on the pyrrole ring. The directing effect of the N-isopropyl group and the C2-nitrile group will influence the regioselectivity of these reactions. The nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, providing a handle for further functionalization.

Caption: Key reactivity sites of 1-Isopropyl-1H-pyrrole-2-carbonitrile.

Applications in Drug Development and Materials Science

N-substituted pyrrole derivatives are of significant interest in medicinal chemistry due to their diverse biological activities.[4] They have been investigated as potential antiviral, anticancer, and anti-inflammatory agents. The specific substitution pattern of 1-Isopropyl-1H-pyrrole-2-carbonitrile makes it a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. For instance, pyrrole-2-carbonitrile derivatives are used in the preparation of heteroaryl-azabicycloheptanes, which are a class of triple re-uptake inhibitors.[3]

In materials science, pyrrole-containing compounds are precursors to conductive polymers and organic electronic materials. The electronic properties of the pyrrole ring can be modulated by the substituents, making 1-Isopropyl-1H-pyrrole-2-carbonitrile a candidate for the development of novel organic semiconductors or dyes.

Safety and Handling

Specific toxicity data for 1-Isopropyl-1H-pyrrole-2-carbonitrile is not available. Therefore, it should be handled with the standard precautions for a new chemical entity. Based on the known hazards of related compounds, the following safety measures are recommended:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.

-

Toxicity: Some pyrrole derivatives have shown moderate to high toxicity in aquatic organisms.[1][5] As a general precaution, avoid release into the environment.

Conclusion

1-Isopropyl-1H-pyrrole-2-carbonitrile represents a promising yet underexplored scaffold for the development of novel pharmaceuticals and functional materials. While direct experimental data is scarce, this guide provides a solid foundation for its synthesis, predicted properties, and potential applications based on the established chemistry of related pyrrole derivatives. The synthetic pathway outlined herein offers a practical approach to accessing this compound, paving the way for future research into its unique characteristics and utility in various scientific disciplines.

References

- WO2005097743A1, "Synthesis of pyrrole-2-carbonitriles", Google P

-

Sustainable Synthesis of N-Alkyl-Pyrrolecarboxylic and Pyrrolepyrazinones Derivatives from Biosourced 3-Hydroxy-2-pyrones and Amines, ACS Publications, [Link]

- US7399870B2, "Synthesis of pyrrole-2-carbonitriles", Google P

-

Sustainable Synthesis of N‑Alkyl-Pyrrolecarboxylic and Pyrrolepyrazinones Derivatives from Biosourced 3‑Hydroxy-2- pyrones and Amines, IRIS , [Link]

-

Synthesis of N-alkoxycarbonyl Pyrroles from O-Substituted Carbamates: A Synthetically Enabling Pyrrole Protection Strategy, PMC - NIH, [Link]

-

Pyrrole synthesis, Organic Chemistry Portal, [Link]

-

Pyrrole, Wikipedia, [Link]

-

N-substituted Pyrrole-based Heterocycles as Broad-spectrum Filoviral Entry Inhibitors, PMC, [Link]

-

PYRROLE CHEMISTRY: II. 2-PYRROLECARBONITRILE, 1-METHYL-2-PYRROLECARBONITRILE, AND THEIR NITRATION PRODUCTS, ResearchGate, [Link]

-

Sustainable and Safe N-alkylation of N-heterocycles by Propylene Carbonate under Neat Reaction Conditions, PubMed, [Link]

-

Synthesis of N-alkoxycarbonyl Pyrroles from O-Substituted Carbamates: A Synthetically Enabling Pyrrole Protection Strategy, The Journal of Organic Chemistry - ACS Publications, [Link]

-

Synthesis of N-Substituted Pyrroles Catalyzed by Low-Cost and Commercially Available Aluminas, MDPI, [Link]

-

New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation, MDPI, [Link]

-

Divergent synthesis of 2,3-dihydro-1H-pyrroles, 3-alkyl-1H-pyrroles and 3-alkenyl-1H-pyrroles from 2,4-pentadienenitriles and isocyanides, Organic & Biomolecular Chemistry (RSC Publishing), [Link]

-

Sustainable and Safe N-alkylation of N-heterocycles by Propylene Carbonate under Neat Reaction Conditions, Semantic Scholar, [Link]

-

Scheme 2. N-Alkylation of Pyrrole a, ResearchGate, [Link]

-

Synthesis and Toxicity Evaluation of New Pyrroles Obtained by the Reaction of Activated Alkynes with 1-Methyl-3-(cyanomethyl)benzimidazolium Bromide, NIH, [Link]

-

Simple two-step synthesis of 2,4-disubstituted pyrroles and 3,5-disubstituted pyrrole-2-carbonitriles from enones, NIH, [Link]

-

Selective One-Pot Multicomponent Synthesis of N-Substituted 2,3,5-Functionalized 3-Cyanopyrroles via the Reaction between α-Hydroxyketones, Oxoacetonitriles, and Primary Amines, NIH, [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Pyrrole - Wikipedia [en.wikipedia.org]

- 3. PYRROLE-2-CARBONITRILE | 4513-94-4 [chemicalbook.com]

- 4. N-substituted Pyrrole-based Heterocycles as Broad-spectrum Filoviral Entry Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and Toxicity Evaluation of New Pyrroles Obtained by the Reaction of Activated Alkynes with 1-Methyl-3-(cyanomethyl)benzimidazolium Bromide - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Spectroscopic and Structural Elucidation of 1-Isopropyl-1H-pyrrole-2-carbonitrile: A Technical Guide for Researchers

This technical guide provides an in-depth analysis of the spectroscopic properties of 1-Isopropyl-1H-pyrrole-2-carbonitrile, a heterocyclic compound of interest in medicinal chemistry and materials science. Due to the limited availability of experimental data in public literature, this guide will leverage high-fidelity predicted spectroscopic data, interpreted through the lens of established principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) for pyrrole derivatives. This document is intended for researchers, scientists, and drug development professionals, offering a foundational understanding of the structural and electronic characteristics of this molecule.

Introduction: The Significance of Substituted Pyrroles

Pyrrole and its derivatives are fundamental five-membered aromatic heterocyclic scaffolds that form the core of numerous biologically active natural products, pharmaceuticals, and functional materials. The introduction of various substituents onto the pyrrole ring allows for the fine-tuning of their electronic, steric, and pharmacokinetic properties. The N-isopropyl and C2-carbonitrile moieties in 1-Isopropyl-1H-pyrrole-2-carbonitrile are expected to significantly influence its chemical reactivity and intermolecular interactions, making a thorough spectroscopic characterization essential for its application in drug design and materials development.

Molecular Structure and Key Features

A clear understanding of the molecular architecture is paramount to interpreting its spectroscopic signatures.

Caption: Molecular structure of 1-Isopropyl-1H-pyrrole-2-carbonitrile.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The following data is predicted and interpreted based on established chemical shift principles for N-substituted pyrroles.[1][2]

Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.00 | t | 1H | H5 |

| ~6.85 | dd | 1H | H3 |

| ~6.15 | dd | 1H | H4 |

| ~4.80 | sept | 1H | CH (isopropyl) |

| ~1.50 | d | 6H | CH₃ (isopropyl) |

Interpretation:

-

Aromatic Protons (H3, H4, H5): The protons on the pyrrole ring are expected to resonate in the aromatic region. The electron-withdrawing nature of the nitrile group at C2 will deshield the adjacent H3 proton, causing it to appear at a lower field compared to H4 and H5. The N-isopropyl group, being electron-donating, will slightly shield the ring protons.[1] The coupling patterns (triplet for H5, and doublet of doublets for H3 and H4) arise from spin-spin coupling with neighboring protons.

-

Isopropyl Protons: The methine proton (CH) of the isopropyl group is expected to appear as a septet due to coupling with the six equivalent methyl protons. Conversely, the two methyl groups (CH₃) will appear as a doublet due to coupling with the single methine proton. The steric hindrance from the bulky isopropyl group can influence the planarity of the molecule, which may affect the chemical shifts of the pyrrole ring protons.[3]

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~130.0 | C5 |

| ~125.0 | C3 |

| ~115.0 | C≡N |

| ~110.0 | C4 |

| ~105.0 | C2 |

| ~50.0 | CH (isopropyl) |

| ~22.0 | CH₃ (isopropyl) |

Interpretation:

-

Aromatic Carbons: The chemical shifts of the pyrrole ring carbons are influenced by the substituents. The carbon bearing the nitrile group (C2) is expected to be significantly shielded. The nitrile carbon (C≡N) will have a characteristic chemical shift in the 115-125 ppm range.

-

Isopropyl Carbons: The methine (CH) and methyl (CH₃) carbons of the isopropyl group will appear in the aliphatic region of the spectrum.

Experimental Protocol for NMR Data Acquisition

Caption: A generalized workflow for acquiring NMR spectra.

-

Sample Preparation: Dissolve approximately 5-10 mg of 1-Isopropyl-1H-pyrrole-2-carbonitrile in about 0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard. Transfer the solution to a 5 mm NMR tube.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 500 MHz) for data acquisition.

-

¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse program (e.g., zg30). Key parameters include a spectral width of ~16 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of at least 1 second.

-

¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse program (e.g., zgpg30). A wider spectral width (~240 ppm) is required. A greater number of scans will be necessary due to the lower natural abundance of ¹³C.

-

Data Processing: Process the raw free induction decay (FID) data by applying a Fourier transform, followed by phase and baseline correction. The spectra should be referenced to the TMS signal at 0.00 ppm for ¹H and 77.16 ppm for the residual CDCl₃ signal for ¹³C.

Infrared (IR) Spectroscopy

IR spectroscopy is invaluable for identifying the functional groups present in a molecule. The predicted IR spectrum of 1-Isopropyl-1H-pyrrole-2-carbonitrile will exhibit characteristic absorption bands.

Predicted IR Absorption Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3000 | Medium | Aromatic C-H stretch |

| ~2970-2870 | Medium | Aliphatic C-H stretch (isopropyl) |

| ~2230 | Strong, Sharp | C≡N stretch (nitrile) |

| ~1600-1450 | Medium | C=C stretch (pyrrole ring) |

| ~1400-1350 | Medium | C-H bend (isopropyl) |

Interpretation:

-

C≡N Stretch: The most prominent and diagnostic peak in the IR spectrum will be the strong, sharp absorption around 2230 cm⁻¹, characteristic of the nitrile functional group.[4][5]

-

C-H Stretches: The spectrum will show absorptions for both aromatic C-H stretches (above 3000 cm⁻¹) and aliphatic C-H stretches (below 3000 cm⁻¹) from the isopropyl group.

-

Pyrrole Ring Vibrations: The C=C stretching vibrations of the pyrrole ring will appear in the 1600-1450 cm⁻¹ region.[6]

Experimental Protocol for IR Data Acquisition

Caption: A generalized workflow for acquiring ATR-FTIR spectra.

-

Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer equipped with an attenuated total reflectance (ATR) accessory.

-

Background Collection: Record a background spectrum of the clean, empty ATR crystal.

-

Sample Application: Apply a small drop of neat 1-Isopropyl-1H-pyrrole-2-carbonitrile directly onto the ATR crystal.

-

Data Acquisition: Collect the sample spectrum over the range of 4000-400 cm⁻¹. Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

Data Processing: The instrument software will automatically perform a Fourier transform of the interferogram and ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum. Apply baseline correction as needed.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in structural confirmation.

Predicted Mass Spectrum Data (Electron Ionization - EI)

| m/z | Predicted Relative Intensity (%) | Assignment |

| 148 | 80 | [M]⁺ (Molecular Ion) |

| 133 | 100 | [M - CH₃]⁺ |

| 106 | 40 | [M - C₃H₆]⁺ |

| 79 | 30 | [C₅H₅N]⁺ |

Interpretation:

-

Molecular Ion Peak: The molecular ion peak ([M]⁺) is expected at an m/z of 148, corresponding to the molecular weight of 1-Isopropyl-1H-pyrrole-2-carbonitrile.

-

Fragmentation Pattern: Under electron ionization, the molecule is expected to undergo fragmentation. A prominent fragmentation pathway for N-alkylpyrroles is the loss of an alkyl group.[7] Therefore, the loss of a methyl radical from the isopropyl group to form the base peak at m/z 133 ([M - CH₃]⁺) is highly probable. Another likely fragmentation is the loss of propene via a McLafferty-type rearrangement, leading to a peak at m/z 106. Further fragmentation of the pyrrole ring can also occur.[8][9]

Experimental Protocol for MS Data Acquisition

Caption: A generalized workflow for acquiring GC-MS data.

-

Sample Preparation: Prepare a dilute solution of 1-Isopropyl-1H-pyrrole-2-carbonitrile in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

-

Instrumentation: Utilize a gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source.

-

Chromatographic Separation: Inject a small volume (e.g., 1 µL) of the sample solution into the GC. The compound will be separated from the solvent and any impurities on a capillary column.

-

Ionization and Mass Analysis: As the compound elutes from the GC column, it enters the EI source of the mass spectrometer, where it is ionized (typically at 70 eV). The resulting ions are then separated based on their mass-to-charge ratio by the mass analyzer (e.g., a quadrupole) and detected.

-

Data Analysis: The resulting mass spectrum, a plot of ion intensity versus m/z, is then analyzed to identify the molecular ion and characteristic fragment ions.

Conclusion

This technical guide has provided a comprehensive overview of the predicted spectroscopic data for 1-Isopropyl-1H-pyrrole-2-carbonitrile. The interpretation of the predicted ¹H NMR, ¹³C NMR, IR, and MS spectra, grounded in the established principles of spectroscopy for pyrrole derivatives, offers valuable insights into the structural and electronic properties of this molecule. The detailed experimental protocols provided serve as a practical reference for researchers seeking to acquire and analyze spectroscopic data for this and related compounds. This foundational knowledge is crucial for advancing the application of substituted pyrroles in drug discovery and materials science.

References

-

ResearchGate. (2011). 1 H NMR spectra of compound 3a.[Link]

-

ResearchGate. (n.d.). Analysis of the N.M.R. Spectrum of pyrrole.[Link]

- Metin, H. (n.d.). Basic 1H- and 13C-NMR Spectroscopy.

-

ResearchGate. (n.d.). The FTIR spectrum for Pyrrole.[Link]

-

ResearchGate. (2014). Synthesis of Aromatic Heterocycles.[Link]

- Bandyopadhyay, D., & Banik, B. K. (2010). An Expeditious Synthesis of N-substituted Pyrroles via Microwave-Induced Iodine-Catalyzed Reactions under Solventless Conditions. Molecules, 15(4), 2593–2598.

- Liang, X., Guo, Z., & Yu, C. (2014). Fragmentation Pathways of 2-substituted Pyrrole Derivatives Using Electrospray Ionization Ion Trap and Electrospray Ionization Quadrupole Time-Of-Flight Mass Spectrometry. Rapid Communications in Mass Spectrometry, 28(2), 159–168.

- Koca, İ., & Yıldırım, İ. (2012). Synthesis and spectroscopic characterization of pyrrole-2,3-diones and their following reactions with 1,2-aromatic diamines.

- Pinto, D. C. G. A., & Silva, A. M. S. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB.

-

ResearchGate. (n.d.). The mass spectra of (a) pyrrole (m/z 67) and 2-cyclohexen-1-one (m/z...[Link]

-

Workman, J., Jr. (2019). Organic Nitrogen Compounds IV: Nitriles. Spectroscopy Online.[Link]

-

ResearchGate. (n.d.). ¹H NMR spectra of 1H‐pyrrole (1) in different solvents.[Link]

-

Pearson+. (n.d.). The chemical shifts of the C-2 hydrogen in the spectra of pyrrole...[Link]

- Abraham, R. J., Lapper, R. D., Smith, K. M., & Unsworth, J. F. (1974). Carbon-13 nuclear magnetic resonance spectra of some substituted pyrroles. Journal of the Chemical Society, Perkin Transactions 2, (8), 1004–1009.

-

ResearchGate. (n.d.). The mass spectra of furan, pyrrole, pyridine and pyrazine recorded at I...[Link]

- Singh, P., & Singh, P. (2022). Effect of Structural Variation on Spectral, NLO Properties, and Biological Activity of Pyrrole Hydrazones. ACS Omega, 7(34), 30283–30297.

- Muthuselvi, C., Pandiarajan, S. S., Ravikumar, B., Athimoolam, S., Srinivasan, N., & Krishnakumar, R. V. (2018). FT-IR and FT-Raman Spectroscopic Analyzes of Indeno Quinoxaline Derivative Crystal. Asian Journal of Applied Sciences, 11(2), 83–91.

-

ResearchGate. (n.d.). 1H and 13C NMR study of the steric and electronic structure of 2-(pyridyl)pyrroles.[Link]

Sources

- 1. sites.esa.ipb.pt [sites.esa.ipb.pt]

- 2. Carbon-13 nuclear magnetic resonance spectra of some substituted pyrroles - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. spectroscopyonline.com [spectroscopyonline.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Fragmentation pathways of 2-substituted pyrrole derivatives using electrospray ionization ion trap and electrospray ionization quadrupole time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Molecular Structure of 1-Isopropyl-1H-pyrrole-2-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

Foreword

The pyrrole scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous natural products and synthetic pharmaceuticals. Its unique electronic properties and versatile reactivity have made it a privileged structure in the design of novel therapeutic agents. This guide provides a comprehensive technical overview of a specific, yet significant derivative: 1-Isopropyl-1H-pyrrole-2-carbonitrile. As a Senior Application Scientist, this document is crafted to deliver not just data, but a deeper understanding of the causality behind its structural features, synthetic pathways, and potential biological relevance, empowering researchers in their drug discovery and development endeavors.

Introduction to 1-Isopropyl-1H-pyrrole-2-carbonitrile

1-Isopropyl-1H-pyrrole-2-carbonitrile is a substituted pyrrole derivative characterized by an isopropyl group at the 1-position (the nitrogen atom) and a nitrile group at the 2-position of the pyrrole ring. This substitution pattern creates a molecule with a distinct electronic and steric profile, influencing its reactivity, physical properties, and potential biological activity. The presence of the electron-withdrawing nitrile group and the electron-donating, sterically bulky isopropyl group on the aromatic pyrrole ring results in a unique chemical entity with potential applications in various fields, including as a building block in organic synthesis and as a scaffold for the development of new bioactive molecules. Pyrrole derivatives, in general, are known to possess a wide range of biological activities, including antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory properties.[1][2]

Elucidation of the Molecular Structure

Key Structural Features:

-

Pyrrole Ring: The core of the molecule is a five-membered aromatic heterocycle, the pyrrole ring. This ring is planar and aromatic, with the lone pair of electrons on the nitrogen atom participating in the π-electron system.

-

Isopropyl Group: Attached to the nitrogen atom (N-1), the isopropyl group introduces steric bulk and alters the electronic properties of the pyrrole ring through inductive effects.

-

Nitrile Group: The cyano (-C≡N) group at the 2-position is a strong electron-withdrawing group, which significantly influences the reactivity of the pyrrole ring.

A visual representation of the logical relationship between the core pyrrole structure and its substituents is provided below.

Caption: Logical relationship of the core components of 1-Isopropyl-1H-pyrrole-2-carbonitrile.

Spectroscopic Characterization (Predicted and Analogous Data)

Due to the limited availability of specific experimental data for 1-Isopropyl-1H-pyrrole-2-carbonitrile, this section provides predicted spectroscopic data and analysis based on analogous N-substituted pyrrole-2-carbonitriles. This approach allows for a scientifically grounded estimation of the expected spectral features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the pyrrole ring and the isopropyl group. The chemical shifts of the pyrrole protons will be influenced by the electronic effects of the nitrile and isopropyl groups.

¹³C NMR: The carbon NMR spectrum will provide information about the carbon skeleton of the molecule. The chemical shifts of the pyrrole ring carbons will be particularly informative, with the carbon attached to the nitrile group appearing at a characteristic downfield shift.

| Assignment | Predicted ¹H NMR Chemical Shift (ppm) | Predicted ¹³C NMR Chemical Shift (ppm) |

| Pyrrole H-3 | 6.2 - 6.4 | 110 - 115 |

| Pyrrole H-4 | 6.8 - 7.0 | 120 - 125 |

| Pyrrole H-5 | 6.9 - 7.1 | 125 - 130 |

| Isopropyl CH | 4.5 - 4.8 | 50 - 55 |

| Isopropyl CH₃ | 1.4 - 1.6 | 22 - 25 |

| Pyrrole C-2 | - | 115 - 120 |

| Nitrile CN | - | 110 - 120 |

Note: These are estimated values based on known substituent effects on the pyrrole ring and data from similar compounds.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by absorption bands corresponding to the various functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Vibrational Mode | Expected Intensity |

| ~2220 | C≡N stretch (nitrile) | Strong, sharp |

| ~3100-3150 | C-H stretch (aromatic) | Medium |

| ~2850-2970 | C-H stretch (aliphatic) | Medium to Strong |

| ~1500-1600 | C=C stretch (pyrrole ring) | Medium |

| ~1400-1470 | C-H bend (aliphatic) | Medium |

The strong, sharp absorption band around 2220 cm⁻¹ is a key diagnostic peak for the presence of the nitrile group.

Mass Spectrometry (MS)

Mass spectrometry will provide information about the molecular weight and fragmentation pattern of the molecule. The molecular ion peak (M⁺) is expected at an m/z corresponding to the molecular weight of 1-Isopropyl-1H-pyrrole-2-carbonitrile (C₈H₁₀N₂), which is 134.18 g/mol .

Expected Fragmentation Pattern:

-

Loss of a methyl group (-CH₃): A fragment ion at m/z 119.

-

Loss of the isopropyl group (-C₃H₇): A fragment ion at m/z 91.

-

Loss of HCN from the pyrrole ring: A common fragmentation pathway for pyrroles.

Synthesis of 1-Isopropyl-1H-pyrrole-2-carbonitrile

General Synthetic Approach

The synthesis can be logically approached in two main stages: the formation of the pyrrole-2-carbonitrile core, followed by the N-alkylation with an isopropyl group.

Caption: General synthetic workflow for 1-Isopropyl-1H-pyrrole-2-carbonitrile.

Experimental Protocol (Proposed)

This protocol is a self-validating system based on established methodologies for the synthesis of analogous compounds.[3]

Step 1: Synthesis of Pyrrole-2-carbonitrile

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve pyrrole in a suitable anhydrous solvent (e.g., acetonitrile or toluene).

-

Addition of CSI: Cool the solution to 0 °C in an ice bath. Slowly add a solution of chlorosulfonyl isocyanate (CSI) in the same solvent via the dropping funnel while maintaining the temperature at 0 °C.

-

Formation of Intermediate: Stir the reaction mixture at 0 °C for 1-2 hours.

-

Addition of DMF: Add dimethylformamide (DMF) to the reaction mixture.

-

Addition of Base: Slowly add an organic base (e.g., triethylamine or pyridine) to the mixture.

-

Workup: After the reaction is complete (monitored by TLC), quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to obtain pure pyrrole-2-carbonitrile.

Step 2: N-Isopropylation of Pyrrole-2-carbonitrile

-

Deprotonation: In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, suspend a strong base such as sodium hydride (NaH) in anhydrous DMF.

-

Addition of Pyrrole-2-carbonitrile: Cool the suspension to 0 °C and slowly add a solution of pyrrole-2-carbonitrile in anhydrous DMF. Stir the mixture at room temperature for 30-60 minutes until the evolution of hydrogen gas ceases.

-

Alkylation: Cool the reaction mixture back to 0 °C and add an isopropylating agent, such as 2-iodopropane or 2-bromopropane, dropwise.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Workup: Carefully quench the reaction with water and extract the product with an organic solvent. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography or distillation under reduced pressure to yield 1-Isopropyl-1H-pyrrole-2-carbonitrile.

Reactivity and Potential for Further Modification

The presence of both electron-donating and electron-withdrawing groups on the pyrrole ring of 1-Isopropyl-1H-pyrrole-2-carbonitrile imparts a unique reactivity profile.

-

Electrophilic Aromatic Substitution: The pyrrole ring is generally susceptible to electrophilic attack. The directing effects of the N-isopropyl and C-2 nitrile groups will influence the position of further substitution.

-

Modification of the Nitrile Group: The nitrile group can be hydrolyzed to a carboxylic acid or a primary amide, or reduced to a primary amine, providing access to a wide range of other functionalized pyrrole derivatives.

-

Reactions at the Pyrrole Nitrogen: While already substituted, the pyrrole nitrogen can participate in certain reactions, although the steric bulk of the isopropyl group may hinder some transformations.

Biological Activity and Drug Development Potential

While specific biological activity data for 1-Isopropyl-1H-pyrrole-2-carbonitrile is not extensively documented, the broader class of substituted pyrroles has shown significant promise in drug development.[2] Pyrrole-containing compounds have been investigated for a variety of therapeutic applications, including:

-

Anticancer Agents: Many pyrrole derivatives exhibit cytotoxic activity against various cancer cell lines.

-

Antimicrobial Agents: The pyrrole scaffold is found in several natural and synthetic compounds with antibacterial and antifungal properties.[1]

-

Enzyme Inhibitors: Substituted pyrroles have been designed as inhibitors for various enzymes implicated in disease.

The unique substitution pattern of 1-Isopropyl-1H-pyrrole-2-carbonitrile makes it an interesting candidate for screening in various biological assays. The combination of a lipophilic isopropyl group and a polar nitrile group may influence its pharmacokinetic properties, such as membrane permeability and metabolic stability. Further research is warranted to explore the specific biological activities of this compound and its potential as a lead structure in drug discovery programs.

Safety and Handling

As with any chemical compound, proper safety precautions should be taken when handling 1-Isopropyl-1H-pyrrole-2-carbonitrile. It is recommended to consult the Safety Data Sheet (SDS) from the supplier for detailed information on hazards, handling, and storage. General safety measures include working in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat, and avoiding inhalation, ingestion, and skin contact.

Conclusion

1-Isopropyl-1H-pyrrole-2-carbonitrile represents a fascinating molecule at the intersection of heterocyclic chemistry and medicinal research. Its unique molecular architecture, characterized by the interplay of steric and electronic effects, provides a rich platform for further chemical exploration and biological evaluation. This guide has provided a comprehensive overview of its structural features, a proposed synthetic strategy, and its potential relevance in the field of drug development. It is our hope that this detailed technical resource will serve as a valuable tool for researchers and scientists, stimulating further investigation into the properties and applications of this and related pyrrole derivatives.

References

-

LookChem. PYRROLE-2-CARBONITRILE|4513-94-4. [Link]

-

Organic Syntheses. 1H-Pyrrole-3-methanol, 1-methyl-α-propyl-. [Link]

- Google Patents. US7399870B2 - Synthesis of pyrrole-2-carbonitriles.

-

PubChem. 5-(2-Fluorophenyl)-1H-pyrrole-3-carbonitrile. [Link]

-

National Institutes of Health. Pyrrole Compounds from the Two-Step One-Pot Conversion of 2,5-Dimethylfuran for Elastomer Composites with Low Dissipation of Energy. [Link]

-

PubChem. Pyrrole-2-carbonitrile. [Link]

-

ResearchGate. Synthesis and characterization of new functionalised pyrrole copolymers. [Link]

-

National Institutes of Health. Synthesis and Biological Activity Evaluation of 2-Cyanopyrrole Derivatives as Potential Tyrosinase Inhibitors. [Link]

-

ResearchGate. 1 H NMR spectra of compound 3a.. [Link]

-

RSC Publishing. Prescribed drugs containing nitrogen heterocycles: an overview. [Link]

Sources

An In-Depth Technical Guide to the Biological Activity of Substituted Pyrrole-2-carbonitriles

For: Researchers, Scientists, and Drug Development Professionals

Introduction: The Pyrrole-2-carbonitrile Scaffold - A Privileged Motif in Medicinal Chemistry

The pyrrole ring is a fundamental five-membered nitrogen-containing heterocycle that serves as a cornerstone in the architecture of numerous biologically active molecules, both natural and synthetic.[1][2][3][4] Its presence in vital structures like heme, chlorophyll, and vitamin B12 underscores its significance in biological systems.[2][5][6] The inherent chemical properties of the pyrrole nucleus, including its aromaticity and electron-rich nature, make it a versatile scaffold for chemical modification, enabling the exploration of vast chemical space in the quest for novel therapeutic agents.[4] Among the diverse array of pyrrole derivatives, substituted pyrrole-2-carbonitriles have emerged as a particularly promising class of compounds, demonstrating a broad spectrum of biological activities.[7]

This technical guide provides a comprehensive overview of the biological activities of substituted pyrrole-2-carbonitriles, delving into their synthesis, mechanisms of action, and therapeutic potential. We will explore their efficacy as antimicrobial, anticancer, anti-inflammatory, and antiviral agents, supported by in-depth discussions of relevant experimental protocols and structure-activity relationships (SAR). The aim is to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical insights necessary to advance the discovery and development of novel therapeutics based on this privileged scaffold.

I. Synthetic Strategies for Accessing Substituted Pyrrole-2-carbonitriles: Building the Core

The biological evaluation of any compound class is contingent upon the availability of efficient and versatile synthetic methodologies. Several established and innovative approaches have been developed for the synthesis of the pyrrole core, which can then be further functionalized to yield the desired substituted pyrrole-2-carbonitriles.

Classical Pyrrole Syntheses

-

Paal-Knorr Pyrrole Synthesis: This robust method involves the condensation of a 1,4-dicarbonyl compound with ammonia or a primary amine to form the pyrrole ring.[8] It is a widely used and reliable method for preparing a variety of substituted pyrroles.

-

Knorr Pyrrole Synthesis: This synthesis involves the condensation of an α-amino ketone with a β-ketoester or other dicarbonyl compound containing an activated methylene group.[8]

-

Barton-Zard Synthesis: This reaction provides a route to pyrroles through the addition of an isocyanoacetate to a nitroalkene, followed by cyclization.[8]

Modern Approaches to Pyrrole-2-carbonitrile Synthesis

More direct methods for the introduction of the 2-carbonitrile group have also been developed. A notable process involves the reaction of a pyrrole with chlorosulfonyl isocyanate, followed by treatment with an amide like N,N-dimethylformamide (DMF) and an organic base.[9] This method allows for the direct cyanation of the pyrrole ring at the 2-position.

Another effective strategy involves the dehydrogenation of cyanopyrrolines. For instance, 3,5-disubstituted pyrrole-2-carbonitriles can be synthesized from enones in a two-step process, with the final step being the oxidation of a cyanopyrroline intermediate using a reagent like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ).[10][11]

The choice of synthetic route is often dictated by the desired substitution pattern on the pyrrole ring. The ability to strategically place various functional groups is paramount for optimizing the biological activity of the final compounds.

II. Antimicrobial Activity: A Renewed Arsenal Against Pathogens

The rise of antimicrobial resistance necessitates the urgent development of new classes of antibiotics. Substituted pyrrole-2-carbonitriles have demonstrated significant potential in this arena, exhibiting activity against a range of bacterial and fungal pathogens.

Antibacterial Properties

Numerous studies have highlighted the antibacterial efficacy of pyrrole derivatives. For instance, certain 2-amino-1,5-diaryl-1H-pyrrole-3-carbonitrile derivatives have shown potent activity against Staphylococcus aureus, with some compounds exhibiting efficacy comparable to the antibiotic gentamicin.[12] Furthermore, pyrrole-2-carboxylate derivatives have been identified as promising leads for antitubercular agents, with some compounds displaying minimum inhibitory concentrations (MICs) against Mycobacterium tuberculosis H37Rv that are comparable to the standard drug ethambutol.[1][12]

The mechanism of antibacterial action for some pyrrole derivatives, such as pyrrole-2-carboxylic acid, has been linked to the induction of severe membrane damage in bacterial cells, leading to a loss of membrane integrity.[13]

Structure-Activity Relationship (SAR) Insights

A structure-activity relationship study of 2-amino-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile derivatives revealed the importance of specific structural features for their inhibitory activity against metallo-β-lactamases (MBLs), enzymes that confer resistance to β-lactam antibiotics.[14] The 3-carbonitrile group, the vicinal 4,5-diphenyl substituents, and the N-benzyl side chain were all found to be crucial for potent inhibition of various MBL subclasses.[14] This highlights the critical role of specific substitutions in modulating the biological activity of the pyrrole-2-carbonitrile scaffold.

Experimental Protocol: Broth Microdilution for MIC Determination

A fundamental assay for evaluating antibacterial activity is the determination of the Minimum Inhibitory Concentration (MIC). The broth microdilution method is a standardized and widely accepted protocol.

Step-by-Step Methodology:

-

Preparation of Bacterial Inoculum: A standardized suspension of the target bacterium (e.g., Staphylococcus aureus ATCC 29213) is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth) to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

-

Serial Dilution of Test Compounds: The substituted pyrrole-2-carbonitrile compounds are serially diluted in the broth medium in a 96-well microtiter plate to achieve a range of concentrations.

-

Inoculation: Each well containing the diluted compound is inoculated with the standardized bacterial suspension.

-

Controls: Positive (broth with bacteria, no compound) and negative (broth only) controls are included on each plate.

-

Incubation: The microtiter plates are incubated at 37°C for 18-24 hours.

-

Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Diagram: Workflow for MIC Determination

Caption: The principle of the MTT cell viability assay.

IV. Anti-inflammatory and Other Biological Activities

Beyond their antimicrobial and anticancer properties, substituted pyrrole-2-carbonitriles have demonstrated potential in other therapeutic areas, most notably as anti-inflammatory agents.

Anti-inflammatory Potential

Inflammation is a complex biological response implicated in a wide range of diseases. [15]Prostaglandins and leukotrienes, derived from the arachidonic acid cascade, are key pro-inflammatory mediators. [15]The enzymes cyclooxygenase (COX) and lipoxygenase (LOX) are critical in their synthesis. [15]Some pyrrole derivatives have been developed as dual inhibitors of COX-2 and LOX, offering a potentially safer alternative to traditional non-steroidal anti-inflammatory drugs (NSAIDs) and selective COX-2 inhibitors (coxibs). [15]

Antiviral and Other Activities

The structural versatility of the pyrrole scaffold has also led to the discovery of derivatives with antiviral activity. [12][16]For example, certain pyrrolo[2,3-d]pyrimidine derivatives have shown significant antiviral activity against rotavirus and coxsackievirus. [16]The broad biological activity of pyrrole derivatives also extends to potential applications as antimalarial, antidiabetic, and neuroprotective agents. [12]

V. Conclusion and Future Directions

Substituted pyrrole-2-carbonitriles represent a highly versatile and privileged scaffold in medicinal chemistry. The diverse range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties, underscores their significant therapeutic potential. The continued exploration of this compound class, driven by innovative synthetic methodologies and a deeper understanding of their mechanisms of action, holds great promise for the development of novel and effective drugs to address a multitude of human diseases.

Future research should focus on:

-

Expansion of Chemical Diversity: The synthesis and screening of larger and more diverse libraries of substituted pyrrole-2-carbonitriles are crucial for identifying new lead compounds.

-

Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways modulated by these compounds will facilitate their rational design and optimization.

-

In Vivo Efficacy and Safety Profiling: Promising in vitro candidates must be rigorously evaluated in relevant animal models to assess their therapeutic efficacy, pharmacokinetics, and safety profiles.

By leveraging the inherent potential of the pyrrole-2-carbonitrile scaffold, the scientific community is well-positioned to unlock new therapeutic avenues and improve human health.

References

-

Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. (2023). MDPI. [Link]

- Synthesis of pyrrole-2-carbonitriles.

-

Synthesis, Reactions and Medicinal Uses of Pyrrole. Pharmaguideline. [Link]

-

Development of Novel Pyrrole Derivatives and Their Cinnamic Hybrids as Dual COX-2/LOX Inhibitors. (2023). MDPI. [Link]

-

Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. PubMed Central. [Link]

-

Synthesis and Evaluation of the Antiproliferative Activity of the Derivatives of 3,5-Diaryl-3,4-dihydro-2H-pyrrole-2-carboxylic Acids. PubMed Central. [Link]

-

Pyrrole synthesis. Organic Chemistry Portal. [Link]

-

Structure-activity relationship study and optimisation of 2-aminopyrrole-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile as a broad spectrum metallo-β-lactamase inhibitor. PubMed. [Link]

-

Synthesis and Antimicrobial Activity Evaluation of the Pyrrole-Derived Heterocycles Bearing Two Functionalities. Bentham Science Publisher. [Link]

-

Purification, Fermentation Optimization, and Antibacterial Activity of Pyrrole-2-carboxylic Acid Produced by an Endophytic Bacterium, Bacillus cereus ZBE, Isolated from Zanthoxylum bungeanum. American Chemical Society - ACS Figshare. [Link]

-

Synthesis and Antimicrobial Activity Evaluation of the Pyrrole-Derived Heterocycles Bearing Two Functionalities | Request PDF. ResearchGate. [Link]

-

Synthesis and Evaluation of Biologically Active Compounds from Heterocycles Class. (2025). MDPI. [Link]

-

Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. PMC - NIH. [Link]

-

Recent advances in the antimicrobial application of the pyrrolo[2,3-d]pyrimidine scaffold: innovative synthetic strategies, structural diversification, and bioactivity evaluation. PMC - PubMed Central. [Link]

-

Semi-synthesis and biological activities of heterocyclic compounds containing camphor. RSC Publishing. [Link]

-

Reinvestigating Pyrrol-2-One-Based Compounds: From Antimicrobial Agents to Promising Antitumor Candidates. ResearchGate. [Link]

-

Synthesis, characterization and biological activity of novel pyrrole compounds. ResearchGate. [Link]

-

Recent Advances in the Green Synthesis of Active N-Heterocycles and Their Biological Activities. PMC - NIH. [Link]

-

Cell Viability Assays. Assay Guidance Manual - NCBI Bookshelf - NIH. [Link]

-

Recent Developments and Biological Activities of N-Substituted Carbazole Derivatives: A Review. MDPI. [Link]

-

Simple two-step synthesis of 2,4-disubstituted pyrroles and 3,5-disubstituted pyrrole-2-carbonitriles from enones. NIH. [Link]

-

MTT (Assay protocol). protocols.io. [Link]

-

Synthesis and antioxidant, antimicrobial, and antiviral activity of some pyrazole-based heterocycles using a 2(3H)-furanone derivative. PMC - PubMed Central. [Link]

-

New Pyrrole Derivatives with Potent Tubulin Polymerization Inhibiting Activity As Anticancer Agents Including Hedgehog-Dependent Cancer. Journal of Medicinal Chemistry - ACS Publications. [Link]

-

Synthesis, Characterization, and Biological Activity Study of New Heterocyclic Compounds. (2024). Research Square. [Link]

-

Therapeutic Significance of Pyrrole in Drug Delivery. SciTechnol. [Link]

-

Research on Biological and Bioactive Molecules Containing Pyrrole Scaffolds. Biol. Mol. Chem. [Link]

-

Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. [Link]

-

(PDF) A Review on Pyrrole Derivatives in Medicinal Chemistry: From Natural Products to Modern Therapeutics. ResearchGate. [Link]

-

History, Classification and Biological activity of Heterocyclic Compounds. ResearchGate. [Link]

-

Simple two-step synthesis of 2,4-disubstituted pyrroles and 3,5-disubstituted pyrrole-2-carbonitriles from enones. ResearchGate. [Link]

-

Insights into the Biological Activities and Substituent Effects of Pyrrole Derivatives: The Chemistry-Biology Connection. PubMed. [Link]

-

Evaluation of novel pyrrolopyrimidine derivatives as antiviral against gastroenteric viral infections. PubMed. [Link]

Sources

- 1. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 2. eurekaselect.com [eurekaselect.com]

- 3. biolmolchem.com [biolmolchem.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and antioxidant, antimicrobial, and antiviral activity of some pyrazole-based heterocycles using a 2(3H)-furanone derivative - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis, Reactions and Medicinal Uses of Pyrrole | Pharmaguideline [pharmaguideline.com]

- 9. WO2005097743A1 - Synthesis of pyrrole-2-carbonitriles - Google Patents [patents.google.com]

- 10. Simple two-step synthesis of 2,4-disubstituted pyrroles and 3,5-disubstituted pyrrole-2-carbonitriles from enones - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. acs.figshare.com [acs.figshare.com]

- 14. Structure-activity relationship study and optimisation of 2-aminopyrrole-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile as a broad spectrum metallo-β-lactamase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. Evaluation of novel pyrrolopyrimidine derivatives as antiviral against gastroenteric viral infections - PubMed [pubmed.ncbi.nlm.nih.gov]

Discovery of Novel Pyrrole-Based Compounds: From Synthetic Strategy to Therapeutic Application

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrrole nucleus, a five-membered aromatic heterocycle, stands as a cornerstone in medicinal chemistry and drug discovery. Its unique electronic properties and structural versatility have made it a "privileged scaffold," integral to a multitude of natural products and blockbuster pharmaceuticals.[1][2] Drugs such as Atorvastatin (Lipitor), Sunitinib (Sutent), and Ketorolac all feature this essential heterocyclic motif, underscoring its profound impact on treating a wide spectrum of diseases, from cardiovascular conditions to cancer.[3][4] This guide provides a comprehensive exploration of the modern workflow for discovering novel pyrrole-based compounds. It is designed for researchers and drug development professionals, offering field-proven insights into synthetic methodologies, biological evaluation, and the iterative process of lead optimization. We will delve into the causality behind experimental choices, describe self-validating protocols, and ground key claims in authoritative references, charting a logical path from initial chemical synthesis to the identification of potent therapeutic agents.

Part 1: Foundational Synthetic Strategies for the Pyrrole Core

The construction of the pyrrole ring is the critical first step in the discovery pipeline. The choice of synthetic route is governed by factors such as the desired substitution pattern, substrate availability, reaction scalability, and increasingly, environmental sustainability. While classical methods have been refined over decades, modern advancements offer milder conditions and greater efficiency.[5]

The Paal-Knorr Synthesis: A Timeless and Adaptable Approach

The Paal-Knorr synthesis, first reported in the 1880s, remains one of the most direct and widely used methods for constructing the pyrrole ring.[5][6]

Core Principle & Mechanistic Rationale: The reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia, typically under acidic conditions.[6][7] The mechanism proceeds through the formation of a hemiaminal, followed by a rate-determining cyclization and subsequent dehydration to yield the aromatic pyrrole ring.[6][7] The simplicity and high atom economy of this reaction make it exceptionally valuable.[5]

Modern Advancements & Causality: Traditional protocols often required harsh acidic conditions. Field experience has shown that these conditions can limit the functional group tolerance of the reaction. To circumvent this, modern variations employ milder and more efficient catalysts. For instance, using a catalytic amount of iron(III) chloride in water provides an operationally simple, economical, and environmentally benign alternative that proceeds under mild conditions with excellent yields.[8] This choice is driven by the need to accommodate sensitive functional groups that would not survive strongly acidic environments, thereby expanding the chemical space accessible for drug discovery.

Caption: General workflow of the Paal-Knorr pyrrole synthesis.

Experimental Protocol: Iron-Catalyzed Paal-Knorr Synthesis

-

Reactant Preparation: In a round-bottom flask, dissolve the 1,4-dicarbonyl compound (1.0 mmol) and the primary amine (1.1 mmol) in 5 mL of water.

-

Catalyst Addition: Add iron(III) chloride hexahydrate (FeCl₃·6H₂O, 0.1 mmol, 10 mol%) to the solution.

-

Reaction Execution: Stir the mixture vigorously at room temperature (25°C). Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

-

Work-up and Isolation: Upon completion, extract the reaction mixture with ethyl acetate (3 x 15 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

-

Purification: Concentrate the organic phase under reduced pressure. Purify the resulting crude product via column chromatography on silica gel to yield the N-substituted pyrrole. Self-Validation: The isolated product's structure and purity should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry, ensuring it matches the expected compound and is free of significant impurities.

The Van Leusen Reaction: Accessing 3,4-Disubstituted Pyrroles

For accessing substitution patterns that are challenging to obtain via the Paal-Knorr method, the Van Leusen pyrrole synthesis is an exceptionally powerful tool.

Core Principle & Mechanistic Rationale: This reaction employs p-toluenesulfonylmethyl isocyanide (TosMIC) as a versatile C-N-C synthon, which reacts with an α,β-unsaturated ketone or aldehyde (a Michael acceptor) in the presence of a base.[9][10] The mechanism is a sequence of Michael addition, intramolecular cyclization ([3+2] cycloaddition), and subsequent elimination of the tosyl group to form the pyrrole ring.[9] This strategy is highly regioselective and particularly valuable for synthesizing 3,4-disubstituted pyrroles.[10]

Modern Advancements & Causality: A significant advancement in this area is the development of mechanochemical protocols.[8][11] By performing the reaction in a ball mill with a solid base (e.g., K₂CO₃), the need for bulk solvents is eliminated.[11] This green chemistry approach not only reduces environmental impact but can also accelerate reaction times and improve yields by ensuring high concentrations of reactants.[8][11]

The Hantzsch Synthesis: Building Highly Substituted Scaffolds

The Hantzsch synthesis is another classic method, prized for its ability to generate highly functionalized pyrroles.[5]

Core Principle & Mechanistic Rationale: The reaction involves a three-component condensation of a β-ketoester, an α-haloketone, and ammonia or a primary amine.[12] The mechanism begins with the formation of an enamine from the β-ketoester and the amine; this enamine then acts as a nucleophile, attacking the α-haloketone, followed by cyclization and dehydration to furnish the pyrrole.[12] Its multicomponent nature makes it highly adaptable for creating diverse compound libraries, especially when implemented on a solid phase.[13]

Part 2: Biological Evaluation and High-Throughput Screening

Once a library of diverse pyrrole-based compounds has been synthesized, the next critical phase is to identify molecules with promising biological activity. This is achieved through a systematic process of screening and target validation.

High-Throughput Screening (HTS) of Pyrrole Libraries

HTS allows for the rapid assessment of thousands of compounds against a specific biological target. Pyrrole libraries, often generated using solid-phase techniques like the Hantzsch synthesis, are well-suited for this approach.[13] The goal is to identify "hits"—compounds that exhibit a desired biological effect, such as inhibiting an enzyme or killing cancer cells.

Key Therapeutic Targets for Pyrrole-Based Compounds

The pyrrole scaffold has demonstrated a remarkable breadth of biological activities, making it a valuable starting point for targeting numerous diseases.[1][3][14]

Anticancer Activity: Pyrrole derivatives are potent anticancer agents that can modulate multiple oncogenic pathways.[15][16]

-

Kinase Inhibition: Many pyrrole-containing compounds, like Sunitinib, function as multi-targeted tyrosine kinase inhibitors, disrupting signaling pathways essential for tumor growth and angiogenesis, such as those involving VEGFR and EGFR.[4][17]

-

Induction of Apoptosis: Certain pyrrole derivatives can trigger programmed cell death (apoptosis) in cancer cells.[18] This can occur through either the extrinsic (death receptor-mediated) or intrinsic (mitochondrial) pathways, leading to the activation of caspases and the systematic dismantling of the cell.[18]

Caption: Inhibition of a receptor tyrosine kinase pathway by a pyrrole-based compound.

Antimicrobial Activity: With the rise of multidrug resistance, there is a continuous need for new antimicrobial agents. Pyrrole derivatives, both natural and synthetic, have shown significant potential in this area.[3][18] They exhibit broad-spectrum activity against Gram-positive and Gram-negative bacteria as well as various fungal pathogens.[3][19][20] For example, marinopyrroles, derived from marine bacteria, are known for their potent antibacterial effects.

Table 1: Representative Biological Activities of Novel Pyrrole Derivatives

| Compound Class | Therapeutic Area | Specific Target/Organism | Potency (IC₅₀ / MIC) | Reference |

| Pyrrolo[2,3-d]pyrimidines | Anticancer | A549 (Lung Cancer) | 0.35 µM | [18] |

| Substituted Pyrrolopyrimidines | Anticancer | FGFR4, Tie2/Tek, TrkA Kinases | 2.25 - 8.69 µM | [18] |

| Neolamellarin A Analogues | Anticancer | HIF-1 Inhibition | 10.8 - 11.9 µM | [18] |

| 1H-pyrrole-2-carboxylates | Antituberculosis | M. tuberculosis H37Rv | Not specified | [3] |

| Bicyclic Trifluoromethylated Pyrroles | Antibacterial | S. aureus, E. coli | Not specified | [3] |

Part 3: The Iterative Cycle of Lead Optimization and SAR

Identifying a "hit" from a primary screen is only the beginning. The subsequent phase, lead optimization, is a cyclical and data-driven process aimed at refining the hit compound's properties to create a viable drug candidate. This process is fundamentally guided by the Structure-Activity Relationship (SAR).

Core Principle of SAR: SAR studies explore how specific changes to a molecule's structure influence its biological activity.[1] For pyrrole-based compounds, this involves systematically modifying substituents at different positions of the pyrrole ring and observing the resulting effects on potency, selectivity, and pharmacokinetic properties. The pyrrole scaffold is prized for its flexibility, as its nitrogen atom can participate in crucial hydrogen bonding with biological targets, while the carbon positions can be readily functionalized to fine-tune properties like lipophilicity and steric fit.[4]

Caption: The iterative cycle of lead optimization guided by SAR.

A Self-Validating Protocol for SAR Exploration:

-

Establish a Baseline: Fully characterize the initial "hit" compound, including its potency (IC₅₀ or EC₅₀) in a robust, validated primary assay and its initial ADME (Absorption, Distribution, Metabolism, Excretion) properties.

-

Hypothesize and Design: Based on the hit's structure (and if available, its co-crystal structure with the target), hypothesize which positions on the pyrrole ring are amenable to modification. Use computational docking to predict how new analogues might interact with the target.

-

Synthesize Analogue Series: Create small, focused series of new compounds. For example, at a single position on the ring, vary the substituent to probe for electronic effects (e.g., -NO₂, -OCH₃), steric effects (e.g., -CH₃, -tBu), and lipophilicity (e.g., -F, -Cl, -Br).

-

Systematic Evaluation: Test each new analogue in the same primary assay used for the hit compound. Trustworthiness: It is critical that all compounds are evaluated under identical, standardized conditions to ensure the data is comparable and the resulting SAR is valid.

-

Analyze and Iterate: Correlate the structural changes with the changes in biological activity. Did adding an electron-withdrawing group increase potency? Did a bulkier group abolish activity? Use these insights to design the next round of analogues, feeding back into the cycle.

Conclusion and Future Perspectives

The discovery of novel pyrrole-based compounds remains a dynamic and highly productive field in drug discovery.[21] The journey from a simple heterocyclic scaffold to a potential clinical candidate is a multidisciplinary endeavor built on a foundation of robust synthetic chemistry, rigorous biological testing, and insightful SAR analysis.